Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride

Description

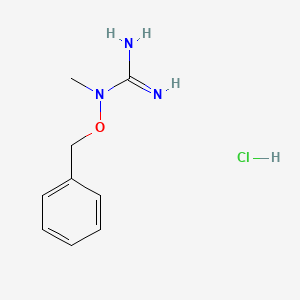

Note: The compound is likely intended to be 1-Benzyl-1-Methylguanidine Hydrochloride (CAS 330-69-8), as referenced in the evidence. The term "benzyloxy" (implying an oxygen atom) may be a misnomer; structural data confirm a benzyl (CH2C6H5) substituent .

Properties

CAS No. |

829-94-7 |

|---|---|

Molecular Formula |

C9H14ClN3O |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

1-methyl-1-phenylmethoxyguanidine;hydrochloride |

InChI |

InChI=1S/C9H13N3O.ClH/c1-12(9(10)11)13-7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,10,11);1H |

InChI Key |

LKXYFMNDPKWSIT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=N)N)OCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride typically involves the reaction of benzyloxyamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are typically sourced from bulk chemical suppliers, and the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Reactions

The guanidine group acts as a strong nucleophile due to its resonance-stabilized positive charge. Example reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Condensation : Forms hydrazones with aldehydes (e.g., 3-hydroxybenzaldehyde) under acidic conditions .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

The free base can be regenerated via neutralization with NaOH.

Degradation Pathways

-

Thermal decomposition : Above 200°C, releases benzyl chloride and methylamine.

-

Hydrolysis : In strong acids (e.g., HCl), the benzyloxy group cleaves to form phenol derivatives .

Antimicrobial Activity

-

Gram-positive bacteria : MIC values of 8–16 μg/mL against S. aureus and B. subtilis.

-

Mechanism : Disrupts microbial cell membranes via electrostatic interactions with phospholipids.

Enzyme Inhibition

-

Enteropeptidase : Inhibits with IC₅₀ = 0.5 μM by mimicking lysine residues in substrates .

-

Selectivity : 50-fold selectivity over serine proteases (e.g., trypsin) .

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

Guanidine derivatives, including Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride, are recognized for their potential therapeutic properties. They are primarily studied for:

- Anticancer Activity : Certain guanidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds derived from guanidine have demonstrated significant activity against human leukemia cells and melanoma cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : Research indicates that guanidine compounds exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A series of benzyl and phenyl guanidine derivatives were tested for their antimicrobial efficacy, revealing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus .

- Cardiovascular Applications : Some guanidine derivatives act as inhibitors of the Na+/H+ antiporter, which is implicated in various cardiovascular diseases. This activity positions them as potential therapeutic agents for conditions such as arrhythmias and hypertension .

Biological Research

The compound has been utilized in various biological studies focusing on:

- Cell Proliferation : Guanidine derivatives have been investigated for their roles in inhibiting cell proliferation in diseases like diabetes and fibrotic diseases. Their mechanism often involves the modulation of ion exchange processes within cells .

- Apoptosis Induction : Specific guanidine compounds have been shown to induce apoptosis in cancer cells, suggesting their utility in cancer therapy. Flow cytometry studies confirmed that certain derivatives significantly increase the number of apoptotic cells .

Synthesis and Chemical Research

The synthesis of this compound is of interest due to its implications in organic synthesis:

- Functionalization of Guanidines : The compound serves as a precursor for synthesizing more complex guanidine derivatives that may possess enhanced biological activities or novel properties .

- Catalytic Applications : Guanidine compounds are being explored as catalysts in organic reactions due to their basicity and ability to stabilize transition states during chemical transformations .

Table 1: Antimicrobial Activity of Guanidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Benzyl Guanidine | Staphylococcus aureus | 0.5 |

| Phenyl Guanidine | Escherichia coli | 1 |

| Aminoguanidine | Methicillin-resistant S. aureus | 4 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6f | U-937 Leukemia Cells | 10 |

| Compound 6i | SK-MEL-1 Melanoma Cells | 15 |

Case Study 1: Anticancer Activity

A study evaluated a series of synthetic guanidines for their cytotoxic effects on leukemia cells. The results indicated that specific compounds could induce apoptosis effectively, with a marked increase in annexin V-positive cells after treatment, suggesting a promising avenue for cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study, various benzyl and phenyl guanidine derivatives were tested against common bacterial strains. The findings highlighted several compounds with significant antibacterial activity, paving the way for new antibiotic development strategies targeting resistant bacterial strains .

Mechanism of Action

The mechanism of action of guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various functional groups, while the benzyloxy and methyl groups provide additional steric and electronic effects. These interactions can modulate the activity of enzymes, disrupt protein structures, and affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Below is a comparative analysis of structurally related guanidine hydrochloride derivatives, highlighting key differences in properties and applications.

Table 1: Comparative Analysis of Guanidine Hydrochloride Derivatives

Key Findings

Structural Impact on Denaturing Efficacy :

- Guanidine HCl is a potent protein denaturant due to its chaotropic effects, disrupting hydrogen bonding in proteins .

- Methyl substitution (e.g., 1-methylguanidine HCl) reduces denaturing potency. For example, methylguanidine HCl shows weak effects on edestin and excelsin but retains activity in globin and egg albumin .

- The benzyl group in 1-benzyl-1-methylguanidine HCl likely introduces steric hindrance, further reducing denaturing capacity compared to smaller analogs.

Antimicrobial Activity: PHMGH, a polymeric derivative, exhibits high antimicrobial activity at low concentrations (0.04% in mouthwash) due to its cationic charge disrupting microbial membranes .

Solubility and Partitioning :

- Hydrophobic substituents (e.g., benzyl) decrease water solubility. Guanidine HCl partitions preferentially in PEG-rich phases due to chaotropic effects , while benzyl derivatives may exhibit altered partitioning behavior.

Toxicity Profile: Guanidine HCl and its analogs are broadly toxic, with oral LD50 values ~750 mg/kg . Toxicity is route-dependent; inhalation risks are understudied . No specific data exist for 1-benzyl-1-methylguanidine HCl, but precautions for guanidine derivatives (e.g., PPE, proper ventilation) are recommended .

Biological Activity

Guanidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as antimicrobial agents. This article focuses on the biological activity of Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride , highlighting its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a guanidine moiety linked to a benzyloxy group. The synthesis of this compound typically involves the reaction of guanidine derivatives with benzylic halides or alcohols under specific conditions to form the desired product. Recent studies have demonstrated efficient synthetic routes employing microwave-assisted techniques, which enhance yield and reduce reaction times .

Antimicrobial Activity

The biological activity of Guanidine derivatives has been extensively studied, particularly their antibacterial properties. Research indicates that compounds containing guanidine motifs exhibit potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Structure-Activity Relationship (SAR)

A series of studies have evaluated the SAR of benzyl and phenyl guanidine derivatives. Notably, the compound 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) demonstrated remarkable potency with minimal inhibitory concentrations (MICs) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 9m | 0.5 | 1 |

| 10d | 1 | 16 |

| 10a | 4 | 4 |

| 10j | 4 | 4 |

These findings suggest that modifications to the benzyl group significantly influence antibacterial activity, with certain substitutions enhancing efficacy against resistant strains.

The mechanism by which guanidine compounds exert their antibacterial effects has been a focal point in recent research. Guanidinium compounds are known to increase cellular accumulation in Gram-negative bacteria, which is crucial for their antimicrobial action . In particular, studies have identified essential targets such as signal peptidase IB (SpsB), which plays a role in bacterial protein processing and is critical for cell wall integrity .

Case Studies

Several case studies illustrate the effectiveness of Guanidine derivatives in clinical settings:

- Case Study on MRSA : A study highlighted the efficacy of a guanidinium compound (L15) against MRSA, demonstrating an MIC of 1.5 µM. The compound's mechanism involved disrupting bacterial cell wall synthesis by targeting SpsB, showcasing its potential as a therapeutic agent .

- In Vitro Studies : In vitro assessments revealed that various guanidine derivatives exhibited broad-spectrum antimicrobial activity, with many compounds showing significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols, as acute toxicity (oral, dermal) and respiratory irritation are documented .

- Avoid co-storage or interaction with strong oxidizers (e.g., peroxides, chlorates) due to reactivity risks .

- Emergency measures: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Q. How should researchers ensure stability during storage of this compound?

- Methodological Answer :

- Store in tightly sealed, labeled containers under dry conditions at room temperature (20–25°C) .

- Segregate from incompatible materials (oxidizers, organic peroxides) to prevent reactive hazards .

- Monitor for dust accumulation, as airborne particles may form explosive mixtures under specific conditions .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying impurities .

- Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly for detecting benzyloxy-group stability .

- Karl Fischer titration ensures low water content, critical for hygroscopic compounds like guanidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data (e.g., skin sensitization vs. irritation)?

- Methodological Answer :

- Replicate standardized tests (e.g., OECD Test Guideline 406 for skin sensitization) using the same species (e.g., guinea pigs) and exposure routes as conflicting studies .

- Consider interspecies variability: Negative results in guinea pig Buehler tests do not preclude irritation in human models due to differences in immune response .

- Cross-reference with in vitro assays (e.g., human epidermal models) to bridge animal-human data gaps .

Q. What experimental design considerations are critical for studying its protein denaturation efficacy?

- Methodological Answer :

- Use ULTROL® grade guanidine hydrochloride to minimize batch variability and contaminants affecting denaturation kinetics .

- Control temperature (e.g., 25°C vs. 37°C) and pH (4.5–7.5) to isolate denaturation mechanisms from solvent effects .

- Employ circular dichroism (CD) spectroscopy or fluorescence quenching to monitor structural changes in target proteins .

Q. How should researchers address environmental contamination risks during large-scale experiments?

- Methodological Answer :

- Implement spill containment measures (e.g., secondary trays) and avoid drainage into aquatic systems due to its aquatic toxicity (Category 3) .

- Neutralize waste with dilute acetic acid before disposal to reduce reactivity .

- Quantify residual compound in effluent using liquid chromatography-mass spectrometry (LC-MS) to ensure compliance with environmental regulations .

Q. What strategies mitigate data variability in studies involving its interaction with oxidizing agents?

- Methodological Answer :

- Conduct reactivity assays under inert atmospheres (e.g., nitrogen gloveboxes) to exclude moisture or oxygen interference .

- Use differential scanning calorimetry (DSC) to identify exothermic peaks indicative of hazardous reactions .

- Validate findings with computational models (e.g., density functional theory) to predict reactive sites on the guanidine backbone .

Data Interpretation and Conflict Resolution

Q. How can conflicting results in its genotoxicity assessments be reconciled?

- Methodological Answer :

- Review test conditions: Ames test negative results may conflict with comet assay data if metabolic activation (S9 fraction) was omitted .

- Perform follow-up studies using human cell lines (e.g., HepG2) to assess direct DNA damage vs. metabolite-driven effects .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values for cytotoxicity or enzyme inhibition .

- Use ANOVA with post-hoc Tukey tests to compare multiple treatment groups, ensuring sample sizes are powered to detect sublethal effects .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.